3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile
Overview
Description
“3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile” is a chemical compound with the CAS Number: 1019385-55-7 . It has a molecular weight of 205.28 . The IUPAC name for this compound is 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothien-2-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Pharmacology
In pharmacology, this compound shows potential due to its structural similarity to molecules that interact with central nervous system receptors. It could serve as a precursor for developing new 5-HT1A agonists , which are important in treating conditions like depression and anxiety .
Material Science
The compound’s unique structure, featuring a benzothiophene moiety, may be explored for creating novel organic semiconductors. These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reference material for chromatographic analysis, helping to identify or quantify similar structures in complex mixtures, which is essential for quality control in pharmaceuticals .
Biotechnology
Biotechnological applications might include the use of this compound in the design of biosensors. Its reactivity with certain enzymes could lead to the development of sensitive detection methods for biomarkers of diseases .
Environmental Science
Considering environmental science, the compound’s derivatives could be investigated for their biodegradability and potential use in environmentally friendly pesticides, contributing to sustainable agriculture practices .
Chemical Synthesis
As a versatile nitrile-containing compound, it can be a valuable building block in organic synthesis, enabling the creation of a wide array of chemical entities, which can be further utilized in various research and industrial applications .
properties
IUPAC Name |
3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZNMNJWCFVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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